molecular formula C17H14FNO2S2 B2437794 2-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide CAS No. 1796970-83-6

2-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide

Cat. No. B2437794
CAS RN: 1796970-83-6
M. Wt: 347.42
InChI Key: FXQBKADIQKZMSV-UHFFFAOYSA-N
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Description

2-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family and is known for its unique structure and properties.

Scientific Research Applications

Alzheimer's Disease Imaging

A study by Kepe et al. (2006) utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe to quantify 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients. This work underscores the potential of fluorine-substituted benzamides in neuroimaging applications, particularly for disorders like Alzheimer's disease where changes in serotonin receptors are implicated (Kepe et al., 2006).

Antimicrobial Agents

Limban et al. (2011) synthesized and tested a number of acylthioureas for their interaction with bacterial cells, highlighting the role of fluorine atoms in enhancing anti-pathogenic activity. This suggests that similar compounds, such as 2-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide, could be explored for antimicrobial properties, especially against biofilm-forming bacteria (Limban et al., 2011).

Tumor Imaging

Tu et al. (2007) developed a series of fluorine-containing benzamide analogs for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. Their work demonstrates the utility of fluorine-substituted benzamides in oncology, particularly for non-invasive imaging of tumor phenotypes (Tu et al., 2007).

Fluorogenic Chemodosimeters

Song et al. (2006) explored the fluorogenic chemodosimetric behaviors of a new thioamide derivative, showcasing its Hg2+-selective fluorescence enhancing properties. This indicates the potential of structurally similar benzamides in developing sensitive probes for metal ions, which can be applied in environmental monitoring and bioimaging (Song et al., 2006).

Melatonin Receptor Ligands

Mesangeau et al. (2011) synthesized and evaluated a series of compounds for binding affinity at melatonin receptors, highlighting the role of fluorine substitution in achieving selectivity for MT2 receptors. This research area could benefit from the exploration of benzamides like 2-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide for the development of novel therapeutics targeting sleep disorders and circadian rhythm dysregulations (Mesangeau et al., 2011).

properties

IUPAC Name

2-fluoro-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO2S2/c18-14-4-2-1-3-13(14)17(21)19-9-12-5-6-15(23-12)16(20)11-7-8-22-10-11/h1-8,10,16,20H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXQBKADIQKZMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)benzamide

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